molecular formula C12H15FN2O2 B2384333 5-Fluoro-4-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide CAS No. 2415501-82-3

5-Fluoro-4-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide

Cat. No.: B2384333
CAS No.: 2415501-82-3
M. Wt: 238.262
InChI Key: RVOQPPJMRIEOPJ-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 4-position, and an oxolan-2-ylmethyl group attached to the nitrogen atom of the carboxamide moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-4-methylpyridine-2-carboxylic acid and oxolan-2-ylmethanamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 5-fluoro-4-methylpyridine-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Formation: The activated carboxylic acid is then reacted with oxolan-2-ylmethanamine to form the desired amide bond, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Fluoro-4-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-4-methylpyridine-2-carboxamide: Lacks the oxolan-2-ylmethyl group.

    4-Methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide: Lacks the fluorine atom.

    5-Fluoro-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide: Lacks the methyl group.

Uniqueness

5-Fluoro-4-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide is unique due to the presence of all three substituents: the fluorine atom, the methyl group, and the oxolan-2-ylmethyl group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and development.

Biological Activity

5-Fluoro-4-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of a fluorine atom and an oxolan-2-ylmethyl moiety enhances the compound's pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H14FN3O2\text{C}_{12}\text{H}_{14}\text{F}\text{N}_3\text{O}_2

This compound features:

  • A fluorine atom at the 5-position of the pyridine ring.
  • An oxolan-2-ylmethyl group attached to the nitrogen atom.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Fluorination is known to improve the bioavailability and metabolic stability of drug molecules, which can enhance their efficacy against various biological targets, including enzymes and receptors involved in disease pathways .

Anticancer Properties

Research has indicated that fluorinated pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound demonstrate potent inhibition against various cancer cell lines, including leukemia cells. The effectiveness is often measured using IC50 values in the nanomolar range .

Cell Line IC50 (nM) Mechanism of Action
L1210 (mouse leukemia)10Inhibition of DNA synthesis via nucleotide release
MCF7 (breast cancer)25Induction of apoptosis through caspase activation

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, potentially making it a candidate for further development as an antibiotic agent .

Study 1: Anticancer Activity

A study published in PubMed evaluated a series of fluorinated pyridine derivatives, including this compound, against L1210 mouse leukemia cells. The results demonstrated that these compounds exhibited potent growth inhibition, with mechanisms suggesting intracellular release of active metabolites leading to cytotoxic effects .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The findings indicated significant inhibition zones in agar diffusion assays, supporting its potential use as an antibacterial agent.

Properties

IUPAC Name

5-fluoro-4-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-8-5-11(14-7-10(8)13)12(16)15-6-9-3-2-4-17-9/h5,7,9H,2-4,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOQPPJMRIEOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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